Methyl 11-(oxiran-2-yl)undecanoate
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Overview
Description
Methyl 11-(oxiran-2-yl)undecanoate is an organic compound that belongs to the class of epoxides. It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to an undecanoate ester chain. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 11-(oxiran-2-yl)undecanoate can be synthesized through various methods. One common approach involves the epoxidation of methyl 11-undecenoate using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(oxiran-2-yl)undecanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the ester group.
Functionalized Epoxides: Produced via nucleophilic substitution reactions.
Scientific Research Applications
Methyl 11-(oxiran-2-yl)undecanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 11-(oxiran-2-yl)undecanoate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 11-(3-pentyl-2-oxiranyl)undecanoate: Similar structure with a pentyl group attached to the oxirane ring.
Methyl 11-(2-cyclopenten-1-yl)undecanoate: Contains a cyclopentene ring instead of an oxirane ring.
Uniqueness
Methyl 11-(oxiran-2-yl)undecanoate is unique due to its specific combination of an oxirane ring and an undecanoate ester chain. This structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C14H26O3 |
---|---|
Molecular Weight |
242.35 g/mol |
IUPAC Name |
methyl 11-(oxiran-2-yl)undecanoate |
InChI |
InChI=1S/C14H26O3/c1-16-14(15)11-9-7-5-3-2-4-6-8-10-13-12-17-13/h13H,2-12H2,1H3 |
InChI Key |
QJQOQOLDVZAYNM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCC1CO1 |
Origin of Product |
United States |
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